

Butamirate vs. Placebo in Cough Suppression: A Randomized Controlled Trial Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Butamirate (also referred to as **Butetamate**) and a placebo in the context of cough suppression, based on the findings of a randomized controlled trial. The core of this analysis is a study that evaluated the antitussive effects of Butamirate and dextromethorphan against a placebo on capsaicin-induced cough in healthy volunteers.[1][2]

Data Presentation: Efficacy in Cough Suppression

A key randomized, placebo-controlled, six-way crossover study involving 34 healthy volunteers was conducted to assess the efficacy of Butamirate. The primary measure of efficacy was the change in cough sensitivity, induced by capsaicin, an agent known to provoke coughing.

The study utilized dextromethorphan as a positive control to validate the experimental model. The results demonstrated that dextromethorphan was significantly superior to the placebo in reducing cough sensitivity (p=0.01).[1][2] However, Butamirate failed to show a statistically significant difference in activity when compared to the placebo.[1][2] The maximum, albeit non-significant, attenuation of cough for Butamirate was observed at a 45 mg dose.[1][2] The lack of efficacy at higher doses was suggested by the study authors to be potentially due to formulation issues.[1][2]



Intervention	Dosage(s) Administere d	Number of Subjects	Primary Endpoint	Outcome vs. Placebo	p-value
Butamirate Citrate	22.5 mg, 45 mg, 67.5 mg, 90 mg	34	Change in capsaicin-induced cough sensitivity (AUC of log10 C5)	No significant activity	Not Reported (Not Significant)
Dextromethor phan	30 mg	34	Change in capsaicin-induced cough sensitivity (AUC of log10 C5)	Superior efficacy	0.01
Placebo	Matched for 45 mg Butamirate dose	34	Change in capsaicin-induced cough sensitivity (AUC of log10 C5)	Baseline	N/A

Experimental Protocols

The central study cited in this guide employed a rigorous methodology to assess the antitussive properties of Butamirate.

Study Design: The trial was a randomized, placebo-controlled, six-way crossover study.[1] Each of the 34 healthy volunteers participated in six treatment periods, receiving single doses of four different concentrations of Butamirate, one dose of dextromethorphan (30 mg), and a placebo.[2]



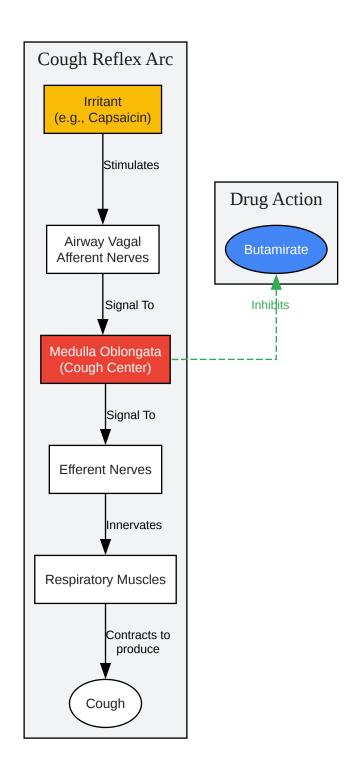
Methodology for Capsaicin Cough Challenge: The primary method for evaluating efficacy was the capsaicin cough challenge, which was conducted in accordance with the European Respiratory Society (ERS) recommended methodology.[1]

- Administration: A capsaicin solution was delivered via a nebulizer controlled by a dosimeter.
 Subjects inhaled the solution in single, vital capacity breaths.
- Measurement: Study personnel counted the number of coughs for 15 seconds following each inhalation challenge.
- Endpoint: The primary endpoint was the concentration of capsaicin that elicited five or more coughs (C5). The data was analyzed as the area under the curve (AUC) of the logarithm of C5 over a 12-hour period post-dosing.
- Schedule: The cough challenges were performed at baseline (before dosing) and at 2, 4, 6,
 8, 12, and 24 hours after the administration of the study medication.[1]

Mandatory Visualizations Signaling Pathway and Mechanism of Action

Butamirate is understood to be a centrally acting antitussive. Its primary mechanism involves the inhibition of the cough center located in the medulla oblongata of the brainstem. This action is distinct from that of opioid-based cough suppressants and it is not associated with respiratory depression. Additionally, Butamirate is reported to have non-specific anticholinergic and bronchospasmolytic effects.





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Caption: Proposed mechanism of Butamirate action on the cough reflex pathway.

Experimental Workflow

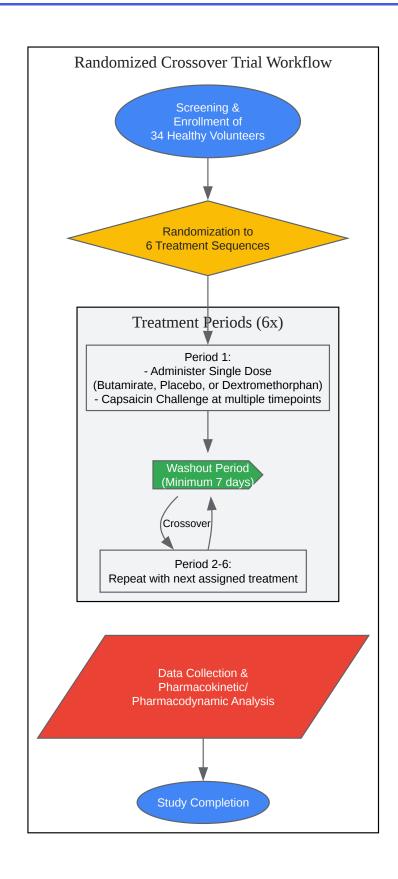






The workflow for the randomized controlled trial comparing Butamirate to a placebo and an active control (dextromethorphan) is depicted below. The crossover design ensures that each subject acts as their own control, which increases the statistical power of the study.





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Caption: Experimental workflow of the six-way crossover clinical trial.



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References

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